molecular formula C7H13NO3 B13258138 3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid

Cat. No.: B13258138
M. Wt: 159.18 g/mol
InChI Key: YJOXYLRKYMEXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H13NO3 It is a derivative of cyclobutane, featuring a methoxy group, a methylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxycyclobutanone with methylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methoxycyclobutanone, while reduction may produce 3-methoxy-1-(methylamino)cyclobutanol.

Scientific Research Applications

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methoxy and methylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxycyclobutanone
  • 3-Methoxy-1-(methylamino)cyclobutanol
  • 3-Methoxy-1-(methylamino)cyclobutane-1-carboxylate

Uniqueness

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid is unique due to the presence of both a methoxy group and a methylamino group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-8-7(6(9)10)3-5(4-7)11-2/h5,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

YJOXYLRKYMEXCI-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC(C1)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.